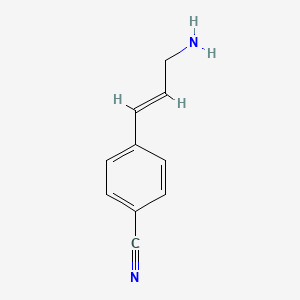
4-(3-Aminoprop-1-en-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of an aminopropenyl group attached to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-aminoprop-1-ene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
化学反应分析
Types of Reactions
4-(3-Aminoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminopropenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(3-Aminoprop-1-en-1-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-(3-Aminoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the nitrile group can participate in coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Aminobenzonitrile: Lacks the propenyl group, making it less versatile in certain chemical reactions.
3-Aminopropionitrile: Contains a similar aminopropyl group but lacks the aromatic benzonitrile moiety.
4-(3-Aminopropyl)benzonitrile: Similar structure but with a saturated propyl group instead of the propenyl group.
Uniqueness
4-(3-Aminoprop-1-en-1-yl)benzonitrile is unique due to the presence of both the aminopropenyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
4-[(E)-3-aminoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7,11H2/b2-1+ |
InChI 键 |
IPRFIWUGUHOENH-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/CN)C#N |
规范 SMILES |
C1=CC(=CC=C1C=CCN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
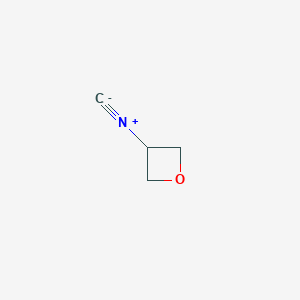
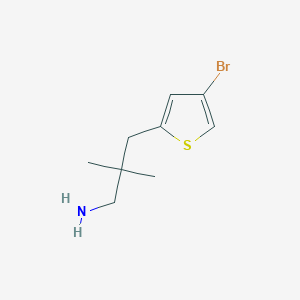

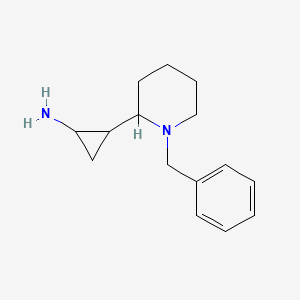
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)


![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
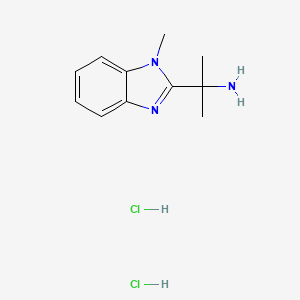

![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
